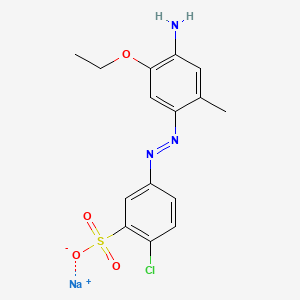
Sodium 5-((4-amino-5-ethoxy-o-tolyl)azo)-2-chlorobenzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-((4-amino-5-ethoxy-o-tolyl)azo)-2-chlorobenzenesulphonate is a synthetic organic compound known for its vibrant color and utility in various industrial applications. This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) which links two aromatic rings. The compound’s structure includes a sulphonate group, making it water-soluble and suitable for use in aqueous environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-((4-amino-5-ethoxy-o-tolyl)azo)-2-chlorobenzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-5-ethoxy-o-toluidine using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 2-chlorobenzenesulphonic acid under alkaline conditions to yield the final azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Sodium 5-((4-amino-5-ethoxy-o-tolyl)azo)-2-chlorobenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride for halogenation or concentrated sulfuric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces aromatic amines.
Scientific Research Applications
Sodium 5-((4-amino-5-ethoxy-o-tolyl)azo)-2-chlorobenzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titrations due to its color change properties.
Biology: Employed in staining techniques for microscopy to highlight cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its solubility and stability.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can participate in various chemical interactions. The molecular targets and pathways involved include:
Binding to proteins: The azo group can form complexes with proteins, altering their function.
Interaction with nucleic acids: The compound can intercalate with DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Sodium 5-((4-amino-5-methoxy-o-tolyl)azo)-2-methoxybenzenesulphonate
- Sodium 5-((4-amino-5-methoxy-o-tolyl)azo)-2-methoxybenzenesulphonate
Uniqueness
Sodium 5-((4-amino-5-ethoxy-o-tolyl)azo)-2-chlorobenzenesulphonate is unique due to its specific substituents, which confer distinct chemical and physical properties. The presence of the ethoxy group and the chlorine atom in the aromatic rings enhances its solubility and reactivity compared to similar compounds.
Biological Activity
Sodium 5-((4-amino-5-ethoxy-o-tolyl)azo)-2-chlorobenzenesulphonate, also known by its CAS number 84912-15-2, is a synthetic azo compound that has garnered interest in various biological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and a summary of research findings.
- Molecular Formula : C15H15ClN3NaO4S
- Molecular Weight : 391.80507 g/mol
- CAS Number : 84912-15-2
Mechanisms of Biological Activity
This compound exhibits a range of biological activities attributed to its structural characteristics. The azo group (-N=N-) is known for its involvement in various biochemical interactions, primarily through the formation of reactive intermediates.
Antimicrobial Activity
Research indicates that azo compounds can exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates inhibitory effects against several bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Antioxidant Properties
The compound has also been investigated for its antioxidant capabilities. It is suggested that the presence of the amino and ethoxy groups contributes to its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage.
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains (e.g., E. coli, S. aureus) revealed that this compound exhibited a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL, indicating moderate antibacterial activity.
- Antioxidant Activity Assessment : In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in cultured human cells, suggesting potential applications in protective therapies against oxidative stress-related diseases.
Research Findings
A summary of key findings from recent studies on this compound is presented in the following table:
Properties
CAS No. |
84912-15-2 |
|---|---|
Molecular Formula |
C15H15ClN3NaO4S |
Molecular Weight |
391.8 g/mol |
IUPAC Name |
sodium;5-[(4-amino-5-ethoxy-2-methylphenyl)diazenyl]-2-chlorobenzenesulfonate |
InChI |
InChI=1S/C15H16ClN3O4S.Na/c1-3-23-14-8-13(9(2)6-12(14)17)19-18-10-4-5-11(16)15(7-10)24(20,21)22;/h4-8H,3,17H2,1-2H3,(H,20,21,22);/q;+1/p-1 |
InChI Key |
KOPZIULFSPMUAX-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)N=NC2=CC(=C(C=C2)Cl)S(=O)(=O)[O-])C)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















